(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide
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Overview
Description
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of benzylsulfanyl, dichloro, and methoxypyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Chlorination: The benzylsulfanyl intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
Coupling with Methoxypyridine: The chlorinated intermediate is coupled with 6-methoxypyridin-3-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the dichloro groups can form covalent bonds with nucleophilic sites in proteins or DNA. The methoxypyridinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(methylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(pyridin-3-yl)prop-2-enamide: Lacks the methoxy group on the pyridine ring.
Uniqueness
(2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide is unique due to the combination of benzylsulfanyl, dichloro, and methoxypyridinyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-benzylsulfanyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-22-13-8-7-12(9-19-13)20-16(21)14(17)15(18)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVGRSIECJHHE-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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